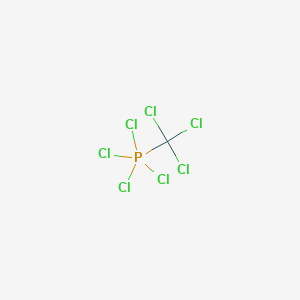

Tetrachloro(trichloromethyl)phosphorane

Description

Properties

CAS No. |

3582-10-3 |

|---|---|

Molecular Formula |

CCl7P |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

tetrachloro(trichloromethyl)-λ5-phosphane |

InChI |

InChI=1S/CCl7P/c2-1(3,4)9(5,6,7)8 |

InChI Key |

KVNRUJHTQABFKZ-UHFFFAOYSA-N |

Canonical SMILES |

C(P(Cl)(Cl)(Cl)Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tetrachloro Trichloromethyl Phosphorane and Its Precursors

Direct Halogenation Pathways

Direct halogenation, specifically chlorination, stands as the most direct and documented method for the preparation of tetrachloro(trichloromethyl)phosphorane. This approach involves the substitution of hydrogen atoms on the methyl group of a phosphorus compound with chlorine, as well as the addition of chlorine to the phosphorus center.

A primary route to this compound involves a two-step chlorination of methylphosphonous dichloride (CH₃PCl₂). acs.org This process is conducted in a sequential manner, carefully controlling the reaction temperature to isolate the intermediate and drive the reaction to completion.

The initial step involves the chlorination of methylphosphonous dichloride in an inert solvent at a low temperature. acs.org This reaction proceeds to quantitatively yield tetrachloromethylphosphorane (B13750333) (CH₃PCl₄). acs.org The low temperature is crucial to prevent cleavage of the carbon-phosphorus bond and other side reactions. acs.org

In the second step, the tetrachloromethylphosphorane intermediate, without being isolated, is subjected to further chlorination at an elevated temperature, typically between 60-70°C. acs.org This forces the substitution of the methyl protons with chlorine atoms, ultimately yielding the desired this compound (CCl₃PCl₄). acs.org

Reaction Scheme: CH₃PCl₂ + Cl₂ (cold) → CH₃PCl₄ CH₃PCl₄ + 3Cl₂ (60-70°C) → CCl₃PCl₄ + 3HCl

The precursor, methylphosphonous dichloride, can itself be synthesized through various methods, such as the alkylation of phosphorus trichloride (B1173362) with methyl iodide, followed by reduction. wikipedia.org

An analogous pathway to this compound involves the chlorination of a partially chlorinated intermediate, tetrachloro(chloromethyl)phosphorane. acs.org This method also relies on the smooth substitution of hydrogen atoms in an alkyl tetrachlorophosphorane. acs.org The starting material for this synthesis, chloromethylphosphonous dichloride, can be obtained from the reaction of diazomethane (B1218177) and phosphorus trichloride. acs.org

Exploration of Alternative Synthetic Approaches to Related Halomethylphosphoranes

While direct chlorination is the principal method for this compound, the broader field of organophosphorus chemistry offers alternative strategies for creating related halomethylphosphorus compounds. These methods, while not always directly applied to the title compound, provide insight into the construction of C-P bonds and the introduction of halogens.

One area of exploration is the use of transition-metal-catalyzed cross-coupling reactions, which are frequently employed to form C-P bonds using organophosphates as electrophiles. nih.gov For instance, nickel-catalyzed cross-coupling reactions of aryl phosphates with arylboronic acids have been demonstrated. nih.gov While focused on aryl compounds, these principles could potentially be adapted for the synthesis of complex alkylphosphorus structures.

Electrochemical methods also present a modern approach to synthesizing organophosphorus compounds. These techniques can facilitate C-P bond formation and halogenation reactions under controlled conditions, often with high selectivity and functional group tolerance. The use of different electrode materials, such as platinum or carbon, can influence the reaction outcome.

For the introduction of trichloromethyl groups specifically, methods involving reagents like trimethyl(trichloromethyl)silane, which can be generated in situ, are used to attach the CCl₃ group to various electrophiles. Such a strategy could conceivably be adapted to a phosphorus-based electrophile.

Optimization Strategies for Preparative Yields and Reaction Conditions

Optimizing the synthesis of this compound is critical for achieving high yields and purity. The primary factors to control are temperature, reaction stoichiometry, and the stability of intermediates.

A key optimization strategy in the chlorination of methylphosphonous dichloride is the initial formation of the tetrachlorophosphorane intermediate at low temperatures before proceeding with the more aggressive, higher-temperature chlorination of the methyl group. acs.org This "protection" of the C-P bond within the more stable pentacoordinate phosphorane structure prevents cleavage that can occur when chlorinating methylphosphonous dichloride directly at higher temperatures. acs.org

The choice of solvent is also important; inert solvents are used to avoid participation in the reaction and to help control the reaction temperature. acs.org While specific catalysts are not prominently mentioned for this particular transformation, the broader field of organophosphorus chlorination has explored various catalysts. For example, phenylphosphonic dichloride has been used as a catalyst for the chlorination of phenols with phosphorus pentachloride. nih.gov The influence of pH and the specific chlorinating agent (e.g., hypochlorous acid vs. chlorine) can also significantly affect the rate and outcome of chlorination reactions in related organophosphorus systems.

The following table summarizes the key reaction conditions for the primary synthetic pathway.

| Parameter | Condition | Purpose | Reference |

| Starting Material | Methylphosphonous Dichloride | Precursor with methyl group and P-Cl bonds | acs.org |

| Reagent | Chlorine (Cl₂) | Chlorinating agent | acs.org |

| Step 1 Temperature | Cold (e.g., below 10°C) | To form stable tetrachloromethylphosphorane intermediate and prevent C-P bond cleavage | acs.org |

| Step 2 Temperature | 60-70°C | To facilitate the chlorination of the methyl group | acs.org |

| Solvent | Inert Solvent (e.g., Carbon Tetrachloride) | To control reaction and prevent side reactions | acs.org |

| Intermediate | Tetrachloromethylphosphorane | Stabilized intermediate prior to exhaustive chlorination | acs.org |

Mechanistic Investigations of Reactions Involving Tetrachloro Trichloromethyl Phosphorane

P-C Bond Cleavage Reactions and Fragmentation Pathways

The phosphorus-carbon bond in tetrachloro(trichloromethyl)phosphorane is a focal point of its chemical behavior. Understanding the factors that lead to its cleavage is essential for predicting reaction outcomes and byproducts.

Detailed experimental studies on the specific thermal decomposition mechanisms and byproduct characterization of pure this compound are not extensively documented in readily available literature. However, the stability of related phosphonium (B103445) salts is a subject of broader investigation. The thermal stability of phosphonium compounds can be influenced by factors such as the nature of the substituents, the purity of the sample, and the surrounding atmosphere. rsc.orgresearchgate.net Decomposition of organophosphorus compounds can, in general, lead to a variety of products through complex reaction pathways, including the formation of phosphines, phosphine (B1218219) oxides, and various hydrocarbons. researchgate.net

The direct reaction between this compound and phosphorus pentachloride (PCl₅) leading to P-C bond scission is not a commonly described transformation. Phosphorus pentachloride itself exists in a dynamic equilibrium with phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂), particularly at elevated temperatures. nagwa.comyoutube.compearson.com This equilibrium is a fundamental aspect of its chemistry. nagwa.comyoutube.compearson.comck12.orgpearson.com The interactions within mixtures containing various phosphorus chlorides are complex, with the potential for ligand exchange reactions rather than direct P-C bond cleavage induced by PCl₅.

Transformational Pathways and Derivatization Mechanisms

This compound serves as a precursor to other valuable organophosphorus compounds through various derivatization reactions. These transformations often involve the reduction of the phosphorus center or its conversion to a more stable oxidation state.

A significant transformation of this compound is its reduction to trichloromethylphosphonous dichloride (CCl₃PCl₂). This conversion can be effectively achieved by reacting this compound with a reducing agent such as methyl phosphorodichloridite (CH₃OPCl₂). This process represents a key step in making the trichloromethylphosphonous dichloride accessible, as direct chlorination of some alkylphosphonous dichlorides can lead to undesired P-C bond cleavage. By first forming the more stable tetrachlorophosphorane derivative, the trichloromethyl group can be introduced, followed by a clean reduction to the desired phosphonous dichloride.

This synthetic approach employs the principle of protecting a sensitive functional group, in this case, the phosphonous dichloride, by converting it to the tetrachlorophosphorane, which is more stable towards certain reaction conditions. Following the desired transformation (in this case, chlorination of the methyl group), the original functional group is regenerated through reduction.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Methyl phosphorodichloridite | Trichloromethylphosphonous dichloride | ~85% | pearson.com |

This compound can be converted to trichloromethylphosphonyl dichloride (CCl₃POCl₂) through a reaction with sulfur dioxide (SO₂). nagwa.com This reaction is a general method for transforming tetrachlorophosphoranes into their corresponding phosphonyl dichlorides. The reaction proceeds by the replacement of two chlorine atoms on the phosphorus center with a single oxygen atom, with thionyl chloride (SOCl₂) as a byproduct. This method provides a direct route to the phosphonyl dichloride from the phosphorane. nagwa.com

Table 2: Conversion of this compound to Trichloromethylphosphonyl Dichloride

| Reactant | Reagent | Product | Byproduct | Reference |

| This compound | Sulfur dioxide (SO₂) | Trichloromethylphosphonyl dichloride | Thionyl chloride | nagwa.com |

Theoretical and Computational Investigations of Reaction Energetics and Transition States

While specific computational studies focusing exclusively on the reaction energetics and transition states of this compound are not widely available, theoretical investigations into related organophosphorus compounds provide valuable insights into the principles governing P-C bond cleavage.

Density Functional Theory (DFT) calculations on the nucleophilic displacement reactions of dimethyl methyl-, chloromethyl-, dichloromethyl-, and trichloromethylphosphonates have shown that the presence of chlorine substituents on the methyl group significantly influences the reaction pathway. youtube.com Specifically, increasing the number of chlorine atoms stabilizes the transition states and intermediates that facilitate P-C bond cleavage over P-O bond cleavage. For the trichlorinated analogue, the calculations indicate that P-C bond dissociation is the exclusive pathway. youtube.com This increased stability of the leaving group (the CCl₃⁻ anion) is a key factor.

Further theoretical studies on the acid-catalyzed P-C bond cleavage of α-aminophosphonates have also been conducted using DFT. ck12.org These studies confirm that the reaction proceeds through a multi-step process involving protonation, P-C bond scission, and subsequent transformations. The inclusion of explicit water molecules in the calculations was found to be crucial for accurately modeling the bond cleavage process. ck12.org General theoretical studies also explore the chemoselectivity of bond cleavage in reactions involving phosphorus compounds, highlighting the role of the electronic structure of the phosphorus ligand in directing the reaction pathway. wikipedia.org These theoretical frameworks suggest that the highly electron-withdrawing nature of the trichloromethyl group in this compound would significantly impact its reaction mechanisms, likely by lowering the energy barrier for pathways involving the departure of the trichloromethyl group.

Quantum Chemical Studies on Phosphorane Reactivity

No specific quantum chemical studies detailing the reactivity of this compound, such as calculations of transition states, reaction energy profiles, or electronic structure analyses of its reaction pathways, have been identified in the available literature. Such studies would be invaluable in elucidating the electronic effects of the trichloromethyl group on the phosphorus center and predicting its reactivity towards various nucleophiles and electrophiles.

Molecular Dynamics Simulations of Reaction Progress

Similarly, a search for molecular dynamics simulations focused on the reaction progress of this compound has not yielded any specific results. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule in solution, the role of solvent molecules in the reaction mechanism, and the conformational changes that occur during a chemical transformation. The absence of such studies prevents a discussion of the time-dependent aspects of its reactions.

Role of Tetrachloro Trichloromethyl Phosphorane in Advanced Organic Synthesis

Precursor Chemistry for Functionalized Organophosphorus Compounds

A primary application of tetrachloro(trichloromethyl)phosphorane is its use as a stable precursor for the synthesis of other valuable organophosphorus compounds, particularly those containing the trichloromethyl group. Its conversion into trivalent phosphonous dichlorides and pentavalent phosphonyl dichlorides provides access to key building blocks for more complex molecules.

Synthesis of Phosphonous Dichlorides and their Derivatives

This compound can be effectively reduced to yield trichloromethylphosphonous dichloride (Cl₃CPCl₂). A well-established method for this transformation involves the reduction of the tetrachlorophosphorane without its prior isolation. The synthesis begins with the chlorination of methylphosphonous dichloride (CH₃PCl₂) in an inert solvent to first produce tetrachloromethylphosphorane (B13750333) (CH₃PCl₄), which is then further chlorinated at a higher temperature (60-70°C) to yield this compound.

The reduction of the resulting this compound is then accomplished using a reducing agent such as methyl phosphorodichloridite (CH₃OPCl₂). This reagent selectively reduces the phosphorus(V) center to phosphorus(III) while leaving the trichloromethyl group intact. The process is efficient, affording the desired trichloromethylphosphonous dichloride in high yield. This synthetic route represents a key method for creating halomethyl phosphonous dichlorides.

| Reaction Data: Synthesis of Trichloromethylphosphonous Dichloride | |

| Starting Material | Methylphosphonous dichloride |

| Intermediate | This compound (formed in situ) |

| Reducing Agent | Methyl phosphorodichloridite |

| Product | Trichloromethylphosphonous dichloride |

| Reported Yield | 85% |

Formation of Phosphonyl Dichlorides for Synthetic Applications

In addition to reduction, this compound serves as a precursor for pentavalent phosphonyl dichlorides, specifically trichloromethylphosphonyl dichloride (Cl₃CP(O)Cl₂). Phosphonyl dichlorides are crucial intermediates in organic synthesis, widely used for the preparation of phosphonic acids, esters, and amides.

A general and effective method for converting organotetrachlorophosphoranes (RPCl₄) into their corresponding phosphonyl dichlorides (RP(O)Cl₂) is the reaction with an oxygen-donor reagent. Sulfur dioxide (SO₂) is commonly employed for this purpose. In this reaction, the phosphorane is treated with SO₂, which results in the formation of the phosphonyl dichloride and thionyl chloride (SOCl₂) as a byproduct. While specific literature detailing this reaction for this compound is not abundant, the conversion is based on the well-established and analogous reaction of phosphorus pentachloride with sulfur dioxide to produce phosphoryl chloride (POCl₃). This established reactivity pattern strongly suggests its applicability for the synthesis of trichloromethylphosphonyl dichloride, providing a direct route to this important synthetic intermediate.

Contribution to Carbon-Phosphorus Bond Formation Strategies

The construction of carbon-phosphorus (C-P) bonds is fundamental to organophosphorus chemistry. This compound possesses the potential to participate in such reactions, primarily through pathways that leverage the electrophilic character of its phosphorus atom.

Mechanistic Implications in P-C Bond Construction Methodologies

The phosphorus atom in this compound is in a high oxidation state (+5) and is bonded to four electronegative chlorine atoms and a strongly electron-withdrawing trichloromethyl group. This electronic arrangement renders the phosphorus center highly electrophilic and susceptible to attack by nucleophiles. This property is the basis for its potential role in C-P bond formation.

A plausible mechanistic pathway involves the electrophilic addition of the phosphorane to unsaturated carbon-carbon bonds, such as those in alkenes. chemistrysteps.commissouri.educhemistrystudent.comlibretexts.orglibretexts.org In this proposed mechanism, the π-electrons of the alkene would act as a nucleophile, attacking the electrophilic phosphorus atom. chemistrysteps.comchemistrystudent.comlibretexts.org This attack would lead to the formation of a transient, carbocationic phosphonium (B103445) salt intermediate. missouri.edulibretexts.org The regioselectivity of this addition would likely be governed by the formation of the more stable carbocation intermediate. missouri.edulibretexts.org Subsequent reaction of this intermediate, for instance, through the attack of a chloride ion, would complete the addition across the double bond, resulting in a new C-P bond and a chloro-functionalized alkyl chain. This mechanism is analogous to the well-documented reactions of phosphorus pentachloride with olefins, which serve as a model for understanding the potential reactivity of its trichloromethyl derivative in C-P bond construction.

Reagent Development in Halogenation and Related Transformations

The reactivity of this compound also suggests its utility as a reagent in functional group transformations, particularly in halogenation reactions, where it could act as a chlorine source within a multi-step process.

Applications within Multi-component Phosphorane Systems for Organic Functionalization

While modern multi-component reactions typically employ different classes of reagents, this compound can be considered a component within a broader synthetic strategy involving sequential one-pot transformations. Its primary role in such a system would be as a chlorinating agent, similar to the function of phosphorus pentachloride.

For example, it has the potential to convert alcohols into alkyl chlorides and carboxylic acids into acyl chlorides. This transformation is critical as it converts a poor leaving group (hydroxyl) or a less reactive functional group (carboxylic acid) into a highly reactive chloride, which can then participate in subsequent reactions with other nucleophilic components added to the system. In this context, the phosphorane acts as an in situ activating agent. Although specific applications of this compound in complex, one-pot halogenation/functionalization sequences are not widely documented, its fundamental reactivity as a chlorinating agent provides a basis for its development in advanced, multi-step synthetic methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphorus Chemistry

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the structure of phosphorus compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment and connectivity of atoms within a molecule.

31P NMR Chemical Shift Analysis and Phosphorane Environment

The phosphorus-31 (31P) nucleus is a sensitive probe for the coordination and electronic environment of the phosphorus atom. In tetrachloro(trichloromethyl)phosphorane, the 31P NMR chemical shift is a critical parameter for confirming the pentacoordinate nature of the phosphorus center. The chemical shift value for this compound is indicative of a phosphorane structure. The specific chemical shift provides insight into the electron density at the phosphorus nucleus, which is influenced by the electronegativity of the directly attached chlorine atoms and the trichloromethyl group.

13C and 1H NMR for Ligand Structural Elucidation

While 31P NMR focuses on the phosphorus core, carbon-13 (13C) and proton (1H) NMR spectroscopy are essential for characterizing the organic ligand attached to the phosphorus atom. In the case of this compound, 13C NMR spectroscopy is used to identify the carbon atom of the trichloromethyl (-CCl3) group. The chemical shift of this carbon is significantly influenced by the three attached chlorine atoms and the phosphorus atom, providing confirmation of the C-P bond. Although the trichloromethyl group lacks protons, 1H NMR is still crucial for analyzing potential impurities or reaction byproducts that may contain C-H bonds.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Environments

NQR spectroscopy is a highly sensitive technique for studying the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes 35Cl and 37Cl. It is particularly valuable for analyzing solid-state samples and provides detailed information that is often complementary to NMR and X-ray diffraction data.

35Cl NQR Frequencies and Electric Field Gradients in Halophosphoranes

In this compound, the four chlorine atoms are bonded directly to the phosphorus atom. The 35Cl NQR spectrum of this compound reveals distinct frequencies corresponding to the different chlorine environments within the molecule. The trigonal bipyramidal geometry of phosphoranes typically results in two distinct chlorine sites: axial and equatorial. These different positions create unique electric field gradients at the chlorine nuclei, leading to separate NQR signals. The frequencies of these signals are directly proportional to the magnitude of the electric field gradient, which is a measure of the asymmetry of the electron distribution around the chlorine nucleus.

Correlation of NQR Data with Electronic Distribution and Bonding Characteristics

The analysis of 35Cl NQR data provides profound insights into the nature of the P-Cl bonds. The observed NQR frequencies can be correlated with the ionicity and covalent character of these bonds. Generally, a lower NQR frequency suggests a more ionic character, as a greater spherical symmetry of the electron cloud around the chlorine nucleus reduces the electric field gradient. In this compound, the axial P-Cl bonds are typically longer and more ionic than the equatorial P-Cl bonds. This difference is reflected in the NQR spectrum, with the axial chlorine atoms exhibiting lower resonance frequencies compared to the equatorial ones. This data is instrumental in understanding the electronic distribution and the nuanced bonding characteristics within the halophosphorane framework.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and analyzing the strength and nature of chemical bonds, providing a "molecular fingerprint" for the compound.

For this compound, the IR and Raman spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the P-Cl and C-Cl bonds. The P-Cl stretching vibrations are particularly informative. In a trigonal bipyramidal geometry, distinct vibrational modes are expected for the axial and equatorial P-Cl bonds. These differences in bond strength and length result in separate absorption bands in the IR and Raman spectra. The C-Cl stretching and bending modes of the trichloromethyl group also give rise to characteristic signals, further confirming the structure of the ligand. By analyzing the frequencies, intensities, and polarization (in Raman) of these vibrational bands, a detailed picture of the molecular symmetry and the forces between the constituent atoms can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. This is achieved by comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed formula. The difference, or mass error, is typically in the range of parts per million (ppm) for a correct assignment.

For this compound, with a presumed molecular formula of CCl₇P, a hypothetical HRMS analysis would provide crucial validation. A data table, if available, would resemble the following:

Hypothetical HRMS Data for CCl₇P

| Parameter | Expected Value |

|---|---|

| Molecular Formula | CCl₇P |

| Calculated Mass | Value not available |

| Observed Mass (m/z) | Value not available |

| Mass Error (ppm) | Value not available |

However, no experimental data could be retrieved to populate such a table, underscoring the gap in the scientific record for this compound.

X-ray Diffraction Studies for Solid-State Conformational Analysis and Intermolecular Interactions

A complete X-ray diffraction study of this compound would yield key crystallographic parameters. If such a study had been conducted and the results published, the data would be presented in a format similar to the one below:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | Value not available |

| β (°) | Value not available |

| γ (°) | Value not available |

| Volume (ų) | Value not available |

The absence of this information in the public domain means that the solid-state structure and the specific intermolecular forces at play in this compound remain uncharacterized.

Future Prospects and Research Frontiers

Development of Green Chemistry Approaches for Tetrachloro(trichloromethyl)phosphorane Synthesis

The traditional synthesis of phosphorus halides often involves hazardous starting materials, such as elemental white phosphorus and chlorine gas, and can generate significant waste streams. azom.com The principles of green chemistry—which advocate for the reduction of hazardous substances, increased energy efficiency, and use of renewable feedstocks—offer a roadmap for developing more sustainable synthetic routes to this compound. researchgate.netsumdu.edu.ua

Future research in this area is anticipated to focus on several key strategies:

Alternative Starting Materials: A primary goal will be to replace highly toxic and reactive precursors with safer, more sustainable alternatives. This could involve exploring novel phosphorus sources or developing new pathways that avoid the direct use of elemental chlorine. The use of plant-based extracts or other biological materials as reducing and capping agents, a technique gaining traction in nanoparticle synthesis, could inspire new bio-inspired synthetic methods for organophosphorus compounds. nih.govchemicaljournals.com

Catalytic Routes: The development of catalytic methods for the synthesis of this compound could significantly improve atom economy and reduce waste. Research into catalysts that can facilitate the direct and selective chlorination of a trichloromethyl phosphorus precursor under milder conditions would be a significant advancement.

Solvent-Free and Alternative Solvent Systems: Shifting away from volatile and often toxic organic solvents is a cornerstone of green chemistry. Future synthetic protocols could explore solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize environmental impact.

A comparative look at potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Synthesis | Potential Green Approach | Anticipated Benefits |

| Phosphorus Source | White Phosphorus (P4) | Organophosphorus Precursors | Reduced toxicity and handling risks |

| Chlorinating Agent | Chlorine Gas (Cl2) | Solid or Liquid Chlorinating Agents | Improved safety and easier handling |

| Solvent | Volatile Organic Solvents | Solvent-free or Green Solvents | Reduced environmental pollution |

| Energy Input | High-temperature thermal | Photochemical/Electrochemical | Lower energy consumption |

Exploration of Novel Catalytic Roles and Reagent Applications

The utility of organophosphorus compounds as reagents and catalysts in organic synthesis is well-documented, with prominent examples including the Wittig reaction for alkene synthesis. lumenlearning.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com this compound, with its pentacoordinate structure and multiple reactive P-Cl bonds, holds significant, yet largely untapped, potential in this domain.

Future research will likely explore the following avenues:

Lewis Acid Catalysis: Pentacoordinate phosphorus compounds can function as Lewis acids. capes.gov.brwikipedia.org Research into the Lewis acidity of this compound could uncover novel catalytic applications in reactions such as Friedel-Crafts acylations, aldol (B89426) reactions, or polymerization processes. The presence of the electron-withdrawing trichloromethyl group is expected to modulate its catalytic activity compared to simpler phosphorus pentahalides.

Specialized Chlorinating Reagent: Phosphorus halides are known chlorinating agents. wikipedia.orgquora.com The unique substitution pattern of this compound may offer unique selectivity in the chlorination of complex organic molecules, such as natural products or pharmaceutical intermediates, where chemoselectivity is paramount.

Precursor to Novel Ligands and Reagents: This compound can serve as a versatile building block for a new class of organophosphorus compounds. By substituting the chlorine atoms with other functional groups, a diverse library of derivatives, such as phosphines, phosphonates, or iminophosphoranes, could be synthesized. nih.gov These new compounds could find applications as ligands in transition-metal catalysis or as novel organocatalysts. acs.org

Dehydration and Condensation Reactions: The high affinity of phosphorus for oxygen, which drives reactions like the Wittig olefination, suggests that this compound could be a potent reagent for dehydration reactions, such as the conversion of amides to nitriles or alcohols to alkenes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potentially exothermic nature of reactions involving phosphorus halides present significant safety and control challenges in traditional batch reactors. nih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes and reactors, offers a powerful solution to these issues. mdpi.comvapourtec.com

The integration of this compound with these modern synthesis platforms represents a major research frontier:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over highly exothermic reactions and minimizing the risk of thermal runaways. nih.gov This would enable the safe handling and utilization of this compound on a larger scale.

On-Demand Generation and Use: Due to its reactivity, this compound could be generated in a flow reactor and immediately consumed in a subsequent reaction step without the need for isolation and storage of the hazardous intermediate. This "just-in-time" approach enhances safety and process efficiency.

Automated High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, residence time, reagent ratios) to optimize reactions involving Tetrachalo(trichloromethyl)phosphorane. mpg.deacs.org This can accelerate the discovery of its novel applications as a reagent or catalyst.

Multi-Step Synthesis: The modular nature of flow chemistry allows for the seamless integration of multiple reaction steps. A future automated platform could perform the synthesis of this compound, its reaction with a substrate, and the subsequent work-up and purification in a single, continuous process.

The table below outlines the advantages of flow chemistry for handling reactive phosphorus compounds.

| Feature | Batch Chemistry | Flow Chemistry | Advantage for this compound |

| Safety | Poor control over exotherms | Excellent heat transfer, small reaction volumes | Enables safe handling of a highly reactive compound |

| Control | Difficult to control mixing and temperature | Precise control of residence time and temperature | Allows for fine-tuning of selectivity and yield |

| Scalability | Often problematic and risky | Straightforward by running the system for longer | Facilitates production from lab to industrial scale |

| Automation | Limited | Readily integrated with automated systems | Accelerates discovery and optimization of new reactions |

Theoretical Predictions for Untapped Reactivity and Derivative Design

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules, often guiding experimental work and accelerating discovery. chemrxiv.org For a reactive species like this compound, theoretical studies are invaluable for mapping out its potential reactivity and designing new, functional derivatives.

Key areas for future theoretical and computational research include:

Structural and Electronic Analysis: Advanced computational methods, such as Density Functional Theory (DFT), can provide a detailed picture of the electronic structure and bonding in this compound. nih.govdntb.gov.ua This can help to rationalize its known reactivity and predict its behavior in new chemical environments. Understanding the influence of the CCl3 group on the geometry and stability of the trigonal bipyramidal structure is a key first step. wikipedia.org

Reaction Mechanism Elucidation: Theoretical calculations can be used to map the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, the identification of transition states and intermediates, and the prediction of reaction kinetics and thermodynamics. nih.gov Such studies could, for instance, predict its selectivity as a chlorinating agent for different functional groups.

Derivative Design and In Silico Screening: Computational tools can be used to design a virtual library of new derivatives by systematically replacing the chlorine atoms with various other substituents. The properties of these virtual compounds, such as their stability, electronic properties, and reactivity, can then be calculated and screened in silico to identify promising candidates for synthesis and experimental testing. nih.gov This approach can significantly reduce the time and resources required to discover new reagents and catalysts.

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, Raman spectra) for this compound and its derivatives. This can aid in the characterization of these compounds and the interpretation of experimental data.

Q & A

What are the established synthetic routes for Tetrachloro(trichloromethyl)phosphorane, and how do reaction conditions influence product purity?

This compound is synthesized via the reaction of triphenylphosphane with tetrachloromethane (CCl₄). Critical parameters include stoichiometric ratios, temperature control (typically ambient to 60°C), and solvent selection (e.g., inert solvents like THF). Intermediate species, such as (trichloromethyl)phosphonium chloride, form during the process, and their stability depends on the phosphane:CCl₄ ratio. Excess CCl₄ favors the formation of reactive intermediates like dichlorophosphorane, which can dimerize or react further with substrates. Purity is optimized by quenching competing side reactions, such as self-condensation of intermediates, through slow reagent addition and inert atmosphere maintenance .

How does this compound function as a chlorinating agent in organic synthesis?

The compound acts as a chlorinating reagent by transferring chlorine atoms via transient phosphorus-centered intermediates. For example, in the chlorination of alcohols or amines, the reagent generates (dichloromethylene)phosphorane intermediates, which abstract protons from substrates and deliver Cl⁻. The reaction’s efficiency depends on the substrate’s nucleophilicity and the steric accessibility of reactive sites. Competing pathways, such as dehydration or P–N bond formation, may occur if the substrate contains multiple functional groups. Mechanistic studies using NMR or IR spectroscopy are recommended to monitor intermediate formation and optimize selectivity .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

- ³¹P NMR identifies phosphorus environments, with chemical shifts between δ +20 to +50 ppm typical for pentacoordinate phosphorus species.

- ¹³C NMR resolves trichloromethyl groups (δ ~100–120 ppm).

X-ray Crystallography:

Single-crystal analysis confirms molecular geometry, including bond lengths and angles around phosphorus. For example, spirocyclic phosphazene derivatives (analogous structures) show P–Cl bond lengths of ~2.0 Å and Cl–P–Cl angles of ~90°–100° .

IR Spectroscopy:

Stretching frequencies for P–Cl bonds appear at 450–550 cm⁻¹, while C–Cl vibrations occur at 600–800 cm⁻¹.

How can researchers resolve contradictions in reported thermodynamic data (e.g., vaporization enthalpy) for this compound?

Discrepancies in thermodynamic properties often arise from differences in experimental setups (e.g., static vs. dynamic vaporization methods). To address this:

Validate measurement conditions : Ensure data are collected under consistent temperatures and pressures.

Cross-reference with analogous compounds : Compare with enthalpies of structurally similar phosphoranes (e.g., trichlorobis(heptafluoropropyl)phosphorane, ΔHvap ≈ 40.1 kJ/mol at 358 K ).

Replicate experiments : Use calibrated equipment (e.g., gas chromatographs with flame ionization detectors) to reproduce results.

What experimental strategies mitigate competing reaction pathways when using this compound in P–N bond formation?

Competing pathways (e.g., chlorination vs. phosphorylation) are managed by:

- Substrate pre-functionalization : Protecting reactive groups (e.g., hydroxyls) before introducing the phosphorane.

- Temperature modulation : Lower temperatures (0–25°C) favor P–N linkage by slowing side reactions.

- Stepwise reagent addition : Adding substrates before the phosphorane reduces intermediate self-reactivity.

Mechanistic probes, such as trapping intermediates with trimethylamine, help identify dominant pathways .

How can computational modeling enhance understanding of this compound’s reaction mechanisms?

Density Functional Theory (DFT) simulations predict transition states and intermediate stability. For example:

- Pseudo-rotation in phosphoranes : Modeling pseudo-rotational barriers (~15–25 kcal/mol) explains stereochemical outcomes in cyclization reactions.

- Solvent effects : Polarizable continuum models (PCM) evaluate solvation energies, clarifying solvent-dependent regioselectivity.

Validation via kinetic isotope effects (KIEs) or Hammett plots strengthens computational predictions .

What are the challenges in isolating reactive intermediates like dichlorophosphorane during synthesis?

Dichlorophosphorane intermediates are highly transient and prone to dimerization or disproportionation. Isolation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.